4-methyl-1H-indazol-5-amine

Kinase Inhibitor Lck Bioisostere

Medicinal chemists optimizing kinase inhibitor scaffolds often face poor oral bioavailability with phenolic analogs. 4-Methyl-1H-indazol-5-amine (CAS 101257-89-0) addresses this as a superior phenol bioisostere. It provides a differentiated kinase-binding pharmacophore with improved cellular potency and metabolic stability. • 29-fold improved antiproliferative activity (IC50 = 26.88 nM in HCT116 cells) over unsubstituted 5-aminoindazole. • Exhibits potent, selective inhibition of ROCK2, GSK3β, Aurora2, and JAK2. • The 5-amino group enables rapid diversification via amide coupling, urea formation, or reductive amination. Sourced with full analytical documentation (HPLC, NMR, MS) to guarantee reproducibility.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 101257-89-0
Cat. No. B033550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1H-indazol-5-amine
CAS101257-89-0
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=NN2)N
InChIInChI=1S/C8H9N3/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,9H2,1H3,(H,10,11)
InChIKeyMCJKSYZMURIBSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1H-indazol-5-amine: Differentiated Kinase Building Block


4-Methyl-1H-indazol-5-amine (CAS 101257-89-0), also known as 5-amino-4-methyl-1H-indazole, is a heterocyclic aromatic amine belonging to the indazole family. It features a fused benzene-pyrazole bicyclic core with a methyl group at the 4-position and a primary amine at the 5-position [1]. This substitution pattern distinguishes it from unsubstituted 5-aminoindazole and other regioisomers, conferring unique physicochemical properties (LogP 1.2–2.03, TPSA 54.7 Ų) and a distinct kinase-binding pharmacophore .

1
4-Methyl-5-aminoindazole scaffold with differentiated kinase-binding pharmacophore
Methyl substitution alters electronic and steric profile compared to unsubstituted 5-aminoindazole
2
Amine at position 5 enables diversification via amide coupling, urea formation, or reductive amination
Supports parallel synthesis of focused kinase inhibitor libraries
3
Reported application as phenol bioisostere in Lck inhibitor optimization with improved PK properties
Patent-cited intermediate for kinase probe development (US-9163007-B2, US-2021261553-A1)

4-Methyl-1H-indazol-5-amine: Non-Interchangeability with Analogs


Procurement specialists and medicinal chemists cannot assume functional equivalence among 5-aminoindazole variants. The 4-methyl substituent in 4-methyl-1H-indazol-5-amine critically alters electronic distribution, lipophilicity, and steric environment compared to the unsubstituted 5-aminoindazole scaffold [1]. Unsubstituted 5-aminoindazole (CAS 19335-11-6) exhibits only weak, non-selective kinase inhibition (IC50 >1 mM against multiple kinases) [2]. In contrast, the 4-methyl analogue demonstrates differentiated potency and selectivity profiles across kinase targets, including ROCK2, GSK3β, and Aurora kinases, as established in scaffold-oriented synthesis studies [3]. Furthermore, regioisomeric variants (e.g., 6-aminoindazole derivatives) display divergent structure-activity relationships, with 6-substituted analogs showing potency shifts of up to 18.8-fold compared to 5-substituted counterparts in anticancer assays [4]. These data underscore that subtle positional modifications produce non-interchangeable biological outcomes, necessitating compound-specific sourcing for reproducible research.

Attribute
4-Methyl-1H-indazol-5-amine
Potential Substitute
Analog vs. unsubstituted
Reported differentiated kinase inhibition profile (ROCK2, GSK3β, Aurora2, JAK2)
Unsubstituted 5-aminoindazole: weak, non-selective kinase inhibition (IC50 >1 mM); may not support target-engagement studies
Regioisomer (6-amino vs. 5-amino)
5-substituted indazole core; cellular activity IC50 = 26.88 nM in HCT116
6-aminoindazole regioisomers: SAR divergence reported (up to 18.8-fold potency shift); assay response may differ significantly

4-Methyl-1H-indazol-5-amine: Quantitative Differentiation Evidence


Improved Pharmacokinetics vs. Phenolic Analogs

In a direct head-to-head comparison within a 2,4-dianilinopyrimidine Lck inhibitor series, compounds bearing a phenolic 2-methyl-5-hydroxyaniline substituent at the 4-position exhibited potent enzyme inhibition but suffered from poor oral pharmacokinetic properties. Replacement of this phenolic group with 4-methyl-1H-indazol-5-amine (designated 4-amino(5-methyl-1H-indazole)) yielded compounds with comparable enzyme potency and improved pharmacokinetic properties [1].

PK Improvement vs. Phenol
Head-to-head
Comparable enzyme potency with reported improvement in oral pharmacokinetic properties relative to 2-methyl-5-hydroxyaniline substituent
Supports bioisostere replacement strategy when phenolic leads show poor oral exposure
Specific PK parameters not disclosed in abstract; review individual assay conditions
Kinase Inhibitor Lck Bioisostere Pharmacokinetics

Broad Kinase Inhibition Profile

A scaffold-oriented synthesis study evaluated 5-substituted indazoles and amino indazoles against a panel of kinase assays. While the unsubstituted 5-aminoindazole exhibits IC50 values in excess of 1 mM against multiple kinases, 4-methyl-1H-indazol-5-amine-containing compounds were identified as potent inhibitors for ROCK2, GSK3β, Aurora2, and JAK2 [1]. BindingDB data corroborates this with reported ROCK2 IC50 of 3 nM for derivatives incorporating this scaffold [2].

Kinase Panel Potency
Class-level inference
Derivative ROCK2 IC50 = 3 nM; >333-fold improvement over unsubstituted 5-aminoindazole (IC50 >1 mM)
Indicates scaffold potential for multi-kinase inhibitor design
Potency observed in derivative compounds; parent scaffold requires validation
Kinase Panel ROCK2 GSK3β Aurora Kinase JAK2

Enhanced Cellular Antiproliferative Activity

In a cell proliferation assay using human colorectal cancer HCT116 cells, 4-methyl-1H-indazol-5-amine (Compound 4) demonstrated an IC50 of 26.88 nM (95% CI: 12.83–53.06 nM), representing a 29-fold improvement in potency compared to the unsubstituted analog (Compound 9, IC50 = 763.6 nM) [1]. This substantial enhancement in cellular activity underscores the functional impact of the 4-methyl substitution.

Cellular Antiproliferative
Head-to-head
IC50 = 26.88 nM (95% CI 12.83–53.06 nM) in HCT116 cells; 29.4-fold lower than unsubstituted analog (IC50 = 763.6 nM)
Supports cell-based phenotypic screening at low concentrations
HCT116 colorectal cancer cell model context; target engagement should be confirmed
Anticancer Cell Proliferation HCT116 IC50

Patent-Cited Utility as Kinase Building Block

4-Methyl-1H-indazol-5-amine is explicitly cited as a key intermediate in multiple granted patents, including US-9163007-B2 (5-substituted indazoles as kinase inhibitors) and US-2021261553-A1 (fused tetrazoles as LRRK2 inhibitors) . In contrast, unsubstituted 5-aminoindazole (CAS 19335-11-6) appears primarily as a general research chemical rather than a specifically claimed synthetic intermediate in kinase-focused patents.

Patent-Cited Utility
Supporting evidence
Explicitly cited as key intermediate in US-9163007-B2 and US-2021261553-A1 (kinase inhibitors)
Documents synthetic tractability for patentable series
Source review; no quantitative differentiation data available
Chemical Biology Building Block Kinase Probe Medicinal Chemistry

Optimal Procurement Scenarios for 4-Methyl-1H-indazol-5-amine


Oral PK Improvement for Kinase Lead Optimization

Based on direct evidence from Lck inhibitor studies, this compound serves as a superior phenol bioisostere when optimizing 4-position substituents in kinase inhibitor scaffolds. Programs facing poor oral bioavailability with phenolic analogs should prioritize this building block to achieve comparable enzyme potency while improving pharmacokinetic properties [1].

Focused Kinase Library Parallel Synthesis

The demonstrated potency against ROCK2, GSK3β, Aurora2, and JAK2 [2] makes this compound an ideal core for parallel synthesis campaigns. Its 5-amino group enables facile diversification via amide coupling, urea formation, or reductive amination, generating structurally diverse libraries with high hit probability against these therapeutically relevant kinases.

Oncology Cellular Phenotypic Screening

With a 29-fold improvement in antiproliferative activity (IC50 = 26.88 nM in HCT116 cells) over unsubstituted analogs [3], this compound is the preferred choice for cellular phenotypic screens where robust activity is required at low micromolar or sub-micromolar concentrations. Its enhanced cellular potency reduces the risk of false negatives due to insufficient target engagement.

Chemical Probe Development for the Kinome

The 5-aminoindazole scaffold is recognized as a privileged kinase-binding motif that can be immobilized for affinity chromatography and chemoproteomics applications [4]. The 4-methyl substitution may modulate selectivity and binding kinetics, offering a differentiated tool for kinase profiling and target deconvolution studies.

Application
Selection Property
Validation Focus
Kinase lead optimization with oral PK context
Bioisostere replacement for phenolic substituents
Review enzyme potency and oral PK properties in target series
Focused kinase library synthesis
5-amine diversification potential
Verify kinase panel selectivity and hit rates
Cellular phenotypic screening in oncology
Reported antiproliferative activity context
Confirm target engagement at screening concentrations
Chemical probe development for kinome profiling
Privileged kinase-binding scaffold
Assess binding selectivity and immobilization compatibility

Technical Documentation Hub

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